3,4,5-トリメチル-1H-ピロール-2-カルボン酸エチル

概要

説明

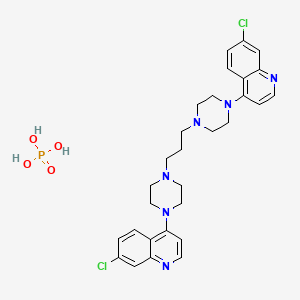

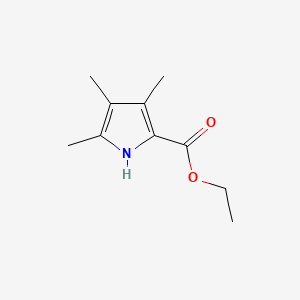

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .

Synthesis Analysis

The synthesis of pyrrole derivatives, including Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate, often involves the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .Molecular Structure Analysis

The molecular structure of Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate can be represented using the IUPAC Standard InChI: InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis

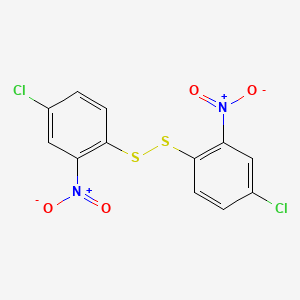

In the presence of a strong mineral acid, Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate reacts with p-nitrobenzenediazonium ions to give a red, chemically labile, azo dye .Physical And Chemical Properties Analysis

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has a molecular weight of 137.2221 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the current literature .科学的研究の応用

オクタメチルポルフィリンの合成

3,4,5-トリメチルピロール-2-カルボン酸エチル: は、光線力学療法における潜在的な用途や有機反応における触媒として注目されているオクタメチルポルフィリンの合成における重要な前駆体です 。エチルエステルの立体および電子特性は、ポルフィリン環の形成を促進します。

有機合成における立体制御

この化合物は、有機合成において、電子効果によって立体制御を克服する能力を示しています 。この特性は、反応生成物の柔軟性を高めるため、化学者が複雑な分子の合成経路を設計する際に役立ちます。

クロマトグラフィー研究

3,4,5-トリメチルピロール-2-カルボン酸エチル: は、ジアゾニウム塩との反応を調べるためのクロマトグラフィー研究で広く使用されてきました 。これらの研究は、さまざまな条件における化合物の挙動を理解するために不可欠であり、新しいクロマトグラフィー技術の開発につながる可能性があります。

分光分析

この化合物の独自の構造は、混合物中の物質を特定および定量化するために不可欠な詳細な分光分析に適しています 。その独特の分光シグネチャーは、より複雑な有機化合物の研究に役立ちます。

アゾ染料の生成

強鉱酸の存在下、3,4,5-トリメチルピロール-2-カルボン酸エチルは、p-ニトロベンゼンジアゾニウムイオンと反応して、赤色の化学的に不安定なアゾ染料を生成します 。この用途は、染料化学および材料科学の分野において重要です。

貯蔵と安定性の研究

3,4,5-トリメチルピロール-2-カルボン酸エチルの貯蔵と安定性に関する研究は、この化合物の取り扱いと保存のための最良の方法についての洞察を提供します 。この情報は、プロセスでこの化学物質を使用するラボや産業にとって不可欠です。

Safety and Hazards

特性

IUPAC Name |

ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOGFZDTCIQHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176412 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-46-4 | |

| Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?

A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []

Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?

A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []

Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?

A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.

Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?

A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)